N-(butan-2-yl)-3-[1-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide
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Overview
Description
N-(butan-2-yl)-3-[1-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide is a complex organic compound that features a thiophene ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(butan-2-yl)-3-[1-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide typically involves multiple steps, including the formation of the thiophene ring, introduction of the sulfonamide group, and subsequent functionalization with the pyrazole and trifluoromethyl groups. Common synthetic routes may involve:
Formation of the Thiophene Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the Sulfonamide Group: This step often involves sulfonation reactions followed by amide formation.
Functionalization with Pyrazole and Trifluoromethyl Groups: These steps may involve cross-coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(butan-2-yl)-3-[1-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring and methylthio group can be oxidized under appropriate conditions.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines.
Scientific Research Applications
N-(butan-2-yl)-3-[1-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its potential biological activity.
Material Science: The compound’s unique structure may make it useful in the development of organic semiconductors or other advanced materials.
Biological Studies: It can be used as a probe to study various biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of N-(butan-2-yl)-3-[1-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-N-[3-(methylthio)phenyl]-5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]thiophene-2-sulfonamide
- 2-methyl-N-[3-(methylthio)phenyl]-5-[5-(trifluoromethyl)-1H-pyrazol-4-yl]thiophene-3-sulfonamide
Uniqueness
The unique combination of functional groups in N-(butan-2-yl)-3-[1-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide gives it distinct chemical and biological properties. Its trifluoromethyl group, for example, enhances its metabolic stability and lipophilicity, making it a valuable compound for drug development.
Properties
IUPAC Name |
N-butan-2-yl-3-[1-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6O3S/c1-4-17(3)26-21(32)13-14-30-23(34)19-7-5-6-8-20(19)31-24(30)28-29-25(31)35-15-22(33)27-18-11-9-16(2)10-12-18/h5-12,17H,4,13-15H2,1-3H3,(H,26,32)(H,27,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTINQFUQERABEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC(=O)NC4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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